![molecular formula C29H46O8 B191504 20-Hydroxyecdysone 22-acetate CAS No. 22799-02-6](/img/structure/B191504.png)
20-Hydroxyecdysone 22-acetate
Overview
Description
20-Hydroxyecdysone (20E) is a naturally occurring ecdysteroid hormone which controls the ecdysis (moulting) and metamorphosis of arthropods . It is also a phytoecdysteroid produced by various plants, including Cyanotis vaga, Ajuga turkestanica and Rhaponticum carthamoides where its purpose is presumably to disrupt the development and reproduction of insect pests . In arthropods, 20-hydroxyecdysone acts through the ecdysone receptor . Although mammals lack this receptor, 20-hydroxyecdysone affects mammalian biological systems . 20-Hydroxyecdysone 22-Acetate is used in the preparation of steroidal ligands and their use in gene switch modulation .
Molecular Structure Analysis
The molecular formula of 20-Hydroxyecdysone is C27H44O7 . The molecular structure of 20-Hydroxyecdysone 2,3:20,22-diacetonide, which is similar to 20-Hydroxyecdysone 22-acetate, is available .Scientific Research Applications
Cardiovascular Health
20-Hydroxyecdysone 22-acetate has been studied for its potential benefits in cardiovascular health. Research suggests that ecdysteroids, the class of compounds to which 20-Hydroxyecdysone belongs, may be used to treat cardiovascular disorders due to their pharmacological effects and low toxicity .
Central Nervous System
Ecdysteroids are also being explored for their applications in treating central nervous system disorders. Their ability to exert pharmacological activity without toxic, androgenic, or estrogenic effects makes them promising candidates for neurological therapies .
Reproductive System
The therapeutic potential of 20-Hydroxyecdysone extends to the reproductive system as well. It is being investigated for treating reproductive system disorders and overall homeostasis disorders .
Muscle Growth and Repair
In the field of muscle growth and repair, 20-Hydroxyecdysone has shown promise in stimulating protein synthesis in muscle cells, mimicking the effect of insulin-like growth factor-1 (IGF-1) and potentially reducing myostatin gene expression, which negatively regulates muscle growth .
Insect and Crustacean Development
As a universal hormone for insects and crustaceans, 20-Hydroxyecdysone plays a crucial role in their development and vital activity. This application is more relevant to ecological and biological research rather than direct human medical use .
Plant Defense Mechanism
Certain plant species contain 20-Hydroxyecdysone, which is believed to contribute to deterring invertebrate predators. This aspect of the compound’s application is significant for agricultural research and the development of natural pest control methods .
Future Directions
There is growing interest in the pharmaceutical and medical applications of 20-hydroxyecdysone (20E), a polyhydroxylated steroid which naturally occurs in low but very significant amounts in invertebrates, where it has hormonal roles, and in certain plant species . The effects of 20E have been evaluated in early stage clinical trials in healthy volunteers and in patients for the treatment of neuromuscular, cardio-metabolic or respiratory diseases . The prospects and limitations of developing 20E as a drug are discussed, including the requirement for a better evaluation of its safety and pharmacological profile and for developing a production process compliant with pharmaceutical standards .
properties
IUPAC Name |
[(2R,3R)-2,6-dihydroxy-6-methyl-2-[(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptan-3-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46O8/c1-16(30)37-24(9-10-25(2,3)34)28(6,35)23-8-12-29(36)18-13-20(31)19-14-21(32)22(33)15-26(19,4)17(18)7-11-27(23,29)5/h13,17,19,21-24,32-36H,7-12,14-15H2,1-6H3/t17-,19-,21+,22-,23-,24+,26+,27+,28+,29+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAIZECBIJHIPCU-FORVDKSSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(CCC(C)(C)O)C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H](CCC(C)(C)O)[C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90575676 | |
Record name | (2beta,3beta,5beta,22R)-2,3,14,20,25-Pentahydroxy-6-oxocholest-7-en-22-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90575676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
20-Hydroxyecdysone 22-acetate | |
CAS RN |
22799-02-6 | |
Record name | (2beta,3beta,5beta,22R)-2,3,14,20,25-Pentahydroxy-6-oxocholest-7-en-22-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90575676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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